ACVR1 Target Engagement: The Mechanism Underlying Anemia Differentiation
Momelotinib inhibits ACVR1/ALK2 with an IC50 of 15 nM , a target engagement that is absent in ruxolitinib and fedratinib [1]. In preclinical studies using a rat model of anemia of chronic disease, momelotinib treatment normalized hemoglobin and red blood cell numbers through direct inhibition of ACVR1-mediated hepcidin production, whereas ruxolitinib demonstrated no inhibitory activity on this pathway [2]. Binding affinity measurements confirm this differentiation: momelotinib exhibits a Kd of 8.6 nM for ACVR1 compared to 38 nM for its major metabolite M21 [3]. In phase 2 clinical studies, momelotinib treatment was associated with marked reduction in serum hepcidin levels and increased markers of iron availability and erythropoiesis in transfusion-dependent anemia patients [4].
| Evidence Dimension | ACVR1 inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM (momelotinib) |
| Comparator Or Baseline | Ruxolitinib: No ACVR1 inhibitory activity |
| Quantified Difference | Qualitative difference (present vs. absent activity) |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
ACVR1 inhibition is the mechanistic basis for momelotinib's unique anemia-improving and transfusion-independence effects, which differentiate it from all other approved JAK inhibitors for procurement decisions in myelofibrosis research applications.
- [1] Bose P, et al. Comparison of approved JAK inhibitors in MPN. Leukemia. 2025; Table 3. View Source
- [2] Asshoff M, et al. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. Blood. 2017;129(13):1823-1830. View Source
- [3] European Public Assessment Report. Table 1: Pharmacokinetic and binding parameters for momelotinib and M21. SIMPLIFY-1 substudy. 2024. View Source
- [4] Masarova L, et al. Momelotinib in JAK2 inhibitor-naïve myelofibrosis: pros and cons. Blood Cancer J. 2025;15:91. View Source
